1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-ethanone
Description
Structural Overview and Nomenclature
The compound 1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-ethanone features a complex molecular architecture that incorporates several key pharmacophoric elements. The structure consists of a central piperazine ring system, which serves as a versatile linker between two distinct functional domains. The first domain comprises a 3-chloro-5-trifluoromethylpyridin-2-ylmethyl substituent, while the second features an ethanone moiety attached to the piperazine nitrogen atom.
The trifluoromethylpyridine component represents a particularly important structural feature, as compounds containing this motif have demonstrated unique physicochemical properties. The presence of three fluorine atoms within the trifluoromethyl group significantly influences the compound's lipophilicity, metabolic stability, and biological activity. The chlorine substituent at the 3-position of the pyridine ring further modulates the electronic properties of the aromatic system, contributing to the overall pharmacological profile of the molecule.
Related compounds in this structural class have been extensively characterized in the chemical literature. For instance, 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one, which shares similar structural features, has been cataloged with the molecular formula C₁₃H₁₆ClF₃N₄O and a molecular weight of 336.74 grams per mole. The structural similarity between these compounds suggests comparable synthetic pathways and potential biological activities.
The nomenclature of this compound follows standard International Union of Pure and Applied Chemistry conventions for complex heterocyclic molecules. The systematic name reflects the substitution pattern on both the pyridine and piperazine rings, providing clear identification of the molecular connectivity and stereochemical features. The presence of multiple heteroatoms and functional groups necessitates careful attention to nomenclature rules to ensure unambiguous identification of the compound's structure.
Historical Context and Discovery
The development of trifluoromethylpyridine-piperazine derivatives emerged from systematic medicinal chemistry efforts focused on identifying novel bacterial enzyme inhibitors. The historical context of this compound class can be traced to research conducted on phosphopantetheinyl transferase inhibitors, where scientists recognized the potential of combining trifluoromethylpyridine scaffolds with piperazine linkers to achieve selective bacterial targeting.
Early investigations into this chemical space were driven by the need to develop antimicrobial agents that could circumvent existing resistance mechanisms. Research teams focused on the unique properties of trifluoromethyl-substituted aromatic systems, recognizing that these groups could enhance both potency and selectivity in biological systems. The incorporation of chlorine substituents was found to further optimize the electronic properties of the pyridine ring, leading to improved binding affinity for target enzymes.
The discovery process involved systematic structure-activity relationship studies, where researchers explored various substitution patterns on both the pyridine and piperazine components. Key breakthroughs came from the recognition that specific positioning of the trifluoromethyl and chloro substituents could dramatically influence biological activity. The development of compound ML267, which features a similar 3-chloro-5-trifluoromethylpyridin-2-yl motif, demonstrated submicromolar inhibition of bacterial Sfp-phosphopantetheinyl transferase while showing no activity against the human ortholog.
Synthetic methodologies for preparing these compounds evolved from established piperazine coupling reactions. Early synthetic approaches utilized 1,1′-thiocarbonyldiimidazole-assisted coupling reactions between appropriately substituted pyridylamines and piperazine derivatives. These methods were refined over time to accommodate the specific electronic demands of trifluoromethyl-substituted substrates, leading to more efficient and scalable synthetic routes.
Significance in Organic Chemistry and Drug Discovery
The significance of this compound extends far beyond its individual therapeutic potential, representing a key example of how strategic molecular design can address contemporary challenges in drug discovery. The compound exemplifies the successful integration of fluorine chemistry principles with heterocyclic medicinal chemistry, demonstrating how trifluoromethyl groups can be leveraged to optimize pharmacological properties.
In the context of antimicrobial drug development, this compound class has provided valuable insights into selective enzyme inhibition strategies. The structural framework has proven particularly effective for targeting bacterial phosphopantetheinyl transferases, enzymes that catalyze post-translational modifications essential for bacterial cell viability and virulence. This selectivity profile makes the compound class attractive for developing antibiotics that minimize interference with human cellular processes.
The synthetic accessibility of these compounds has contributed significantly to their importance in medicinal chemistry. Standard coupling methodologies can be employed to construct the core piperazine-pyridine framework, allowing for rapid library generation and structure-activity relationship exploration. Synthetic procedures typically involve nucleophilic aromatic substitution reactions between halogenated pyridine precursors and piperazine derivatives, conducted under mild conditions that preserve sensitive functional groups.
From a broader pharmaceutical perspective, the compound represents advances in addressing antibiotic resistance challenges. Research has demonstrated that related compounds in this class exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus, highlighting the potential for developing novel antimicrobial agents. Chemical genetic studies have also revealed that efflux mechanisms represent a primary resistance pathway for these compounds in Escherichia coli, providing important insights for future drug design efforts.
The pharmacokinetic properties of compounds in this structural class have been extensively characterized, revealing favorable absorption, distribution, metabolism, and excretion profiles. These characteristics support the continued development of this chemical scaffold for therapeutic applications, as they suggest that acceptable drug-like properties can be achieved while maintaining biological activity.
Table 1: Structural Comparison of Related Trifluoromethylpyridine-Piperazine Derivatives
Table 2: Synthetic Methodologies for Trifluoromethylpyridine-Piperazine Construction
Properties
IUPAC Name |
1-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3N3O/c1-9(21)20-4-2-19(3-5-20)8-12-11(14)6-10(7-18-12)13(15,16)17/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHSCEGZCRLYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-ethanone, a compound with significant biological activity, is a derivative of piperazine and pyridine. Its structure suggests potential interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 330.73 g/mol. The presence of the trifluoromethyl group and the chloro substituent on the pyridine ring contributes to its lipophilicity and potential receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClF₃N₂O |
| Molecular Weight | 330.73 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Research indicates that it may act as an antagonist for certain neurotransmitter receptors, including TRPV1 (transient receptor potential vanilloid 1) receptors, which are involved in pain perception and inflammatory responses .
Antinociceptive Effects
Studies have demonstrated that compounds similar to this compound exhibit significant antinociceptive properties. For instance, high-throughput screening identified several pyridinylpiperazine derivatives that showed promising results as TRPV1 antagonists, leading to reduced pain responses in animal models .
Antimicrobial Activity
The compound has also shown potential antimicrobial effects against various bacterial strains. In vitro studies indicated that derivatives of this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structural features were reported to inhibit the growth of Escherichia coli and Pseudomonas aeruginosa effectively .
Case Studies
- Case Study on Pain Modulation : A study investigated the effects of a related piperazine derivative on pain modulation in rodent models. The results indicated a significant reduction in pain sensitivity when administered at specific dosages, suggesting a potential therapeutic application for chronic pain management .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of piperazine derivatives against common pathogens. The results showed that certain compounds inhibited bacterial growth by disrupting cell wall synthesis, highlighting their potential as novel antibiotic agents .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 335.7 g/mol. The presence of the trifluoromethyl group and the piperazine moiety enhances its lipophilicity and biological activity, making it a candidate for various pharmacological studies.
Antidepressant Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant effects. Studies have shown that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .
Anticancer Properties
The compound has been investigated for its anticancer potential. It has shown promise in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of angiogenesis, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The chlorinated pyridine derivatives have demonstrated antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic processes .
Case Study 1: Antidepressant Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including this compound, assessing their efficacy in animal models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential for clinical application .
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry and Western blot analyses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Pyridine vs. Triazole-Linked Analogs
- 1-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-1-yl}phenyl)ethanone (CAS 478041-19-9, ): Key Difference: A triazole ring bridges the pyridine and phenyl groups, unlike the direct methylene linkage in the target compound.
Sulfonylpiperazine Derivatives
- 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e, ): Key Difference: A tetrazole-thio group and sulfonylpiperazine replace the pyridinylmethyl moiety. Impact: The sulfonyl group increases polarity, reducing lipophilicity (logP ~2.5 estimated) compared to the target compound (logP ~3.5 predicted). This difference may influence blood-brain barrier penetration and metabolic clearance .
Halogenated Piperazine-Ethanones
- 2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone (CAS 70395-06-1, ): Key Difference: A simple chlorophenyl group replaces the pyridinylmethyl substituent.
Comparison :
Physical Properties
Analysis : Higher melting points in sulfonyl derivatives (e.g., 7f: 165–167°C) correlate with increased crystallinity from polar sulfonyl groups. The target compound’s trifluoromethyl-pyridine may reduce melting point compared to 7f due to steric hindrance .
Preparation Methods
Preparation of 3-Chloro-2-cyano-5-trifluoromethylpyridine as a Key Intermediate
- This intermediate is typically synthesized by halogen substitution and cyanation reactions starting from 2,3-dichloro-5-trifluoromethylpyridine derivatives.
- The process involves dissolving the halogenated pyridine in an organic solvent such as ethanol, acetone, or dichloromethane, followed by addition of an activating agent like triethylamine or 4-dimethylaminopyridine.
- The reaction mixture is refluxed for 4–6 hours, cooled, and filtered to obtain an organic salt intermediate.
- This salt is then subjected to cyanation by reaction with lithium cyanide or cyanogen bromide in a biphasic system (organic solvent/water) at controlled temperature (20–80 °C) for 2–3 hours.
- The organic layer is separated, washed to neutral pH, and purified by vacuum distillation under reduced pressure to yield the 3-chloro-2-cyano-5-trifluoromethylpyridine with yields around 88–89% (see Table 1 for typical conditions and yields).
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,3-Dichloro-5-trifluoromethylpyridine + Activator (e.g., triethylamine) | Reflux (65–80) | 4–6 | 80–90 | Formation of organic salt |
| 2 | Organic salt + Lithium cyanide in dichloromethane/water | 20–80 | 2–3 | 88–89 | Cyanation step |
| 3 | Workup and vacuum distillation | 70–120 (vacuum) | — | — | Purification of final intermediate |
Table 1: Typical conditions for preparation of 3-chloro-2-cyano-5-trifluoromethylpyridine intermediate
Functionalization of the Piperazine Moiety
- The piperazine ring is functionalized by introducing the ethanone (acetyl) group on the nitrogen atom.
- This is achieved by acetylation of piperazine or its derivatives using acetyl chloride or acetic anhydride under controlled conditions.
- The reaction is typically performed in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane at room temperature or slightly elevated temperatures.
- The acetylated piperazine intermediate is purified by extraction and chromatographic methods to ensure high purity.
Coupling of the Pyridine and Piperazine Fragments
Formation of the 1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl] Intermediate
- The key coupling involves linking the 3-chloro-5-trifluoromethylpyridin-2-ylmethyl moiety to the piperazine nitrogen.
- One reported method employs a nucleophilic substitution reaction where the piperazine nitrogen attacks a suitable leaving group attached to the pyridine ring, such as a bromomethyl or chloromethyl derivative.
- Alternatively, reductive amination can be used by reacting the piperazine with an aldehyde or ketone derivative of the pyridine under mild reducing conditions.
- Catalysts such as palladium complexes (e.g., xantphos-catalyzed amination) may be used to facilitate coupling reactions involving aryl halides and amines.
- Reaction conditions are carefully optimized for temperature (often 40–120 °C), solvent choice (DMF, acetonitrile), and base addition (triethylamine or similar) to maximize yield and minimize side reactions.
- Microwave-assisted heating has been reported to reduce reaction times significantly while maintaining high yields (up to 90%).
Representative Synthetic Route Summary
| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyanation | 2,3-Dichloro-5-trifluoromethylpyridine | Triethylamine, LiCN, reflux, biphasic system | 3-chloro-2-cyano-5-trifluoromethylpyridine | 88–89 |
| 2 | Piperazine acetylation | Piperazine or substituted piperazine | Acetyl chloride, DMF, RT | Acetylated piperazine | 85–90 |
| 3 | Coupling (N-alkylation) | 3-chloro-5-trifluoromethylpyridin-2-ylmethyl halide + acetylated piperazine | Pd-catalyst or reductive amination, 40–120 °C | 1-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-ethanone | 80–90 |
Analytical and Process Considerations
- Reaction Monitoring: NMR spectroscopy (1H, 13C) is used to monitor intermediate formation and final product structure confirmation.
- Purity Assessment: HPLC analysis ensures the removal of impurities and by-products.
- Reaction Optimization: Parameters such as temperature, solvent, catalyst loading, and reaction time are optimized to improve yield and reduce side reactions.
- Scale-up Feasibility: Microwave-assisted synthesis and use of robust catalysts facilitate scale-up for industrial production.
Q & A
Q. What are the established synthetic routes for 1-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-ethanone?
The compound is typically synthesized via coupling reactions. A common method involves reacting a piperazine derivative (e.g., 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine) with a carboxylic acid derivative (e.g., propanoic acid analogs) using coupling reagents such as HOBt and TBTU in the presence of a base like triethylamine (NEt₃) in anhydrous DMF. Purification is achieved via column chromatography . Alternative routes may employ palladium-catalyzed hydrogenation for intermediates, as seen in similar piperazine-ethanone syntheses .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy : Essential for confirming the structure, particularly ¹H and ¹³C NMR to verify the piperazine and pyridine moieties.
- X-ray crystallography : Used to resolve the 3D structure, often employing SHELX software (e.g., SHELXL for refinement). This method is vital for confirming stereochemistry and intermolecular interactions .
- Mass spectrometry (HRMS) : Validates molecular weight and purity .
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screening should include:
- Antimicrobial assays : Broth microdilution to determine MIC (minimum inhibitory concentration) against bacterial/fungal strains .
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
- Enzyme inhibition studies : Fluorescence-based assays for targets like kinases or apoptosis regulators (e.g., IAPs) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, and what are common pitfalls?
- Optimization strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Replace TBTU with newer coupling agents (e.g., HATU) to enhance coupling efficiency.
- Optimize solvent polarity (e.g., switch from DMF to DCM for intermediates prone to hydrolysis).
Q. How can structural data resolve contradictions in reported biological activity?
Discrepancies in activity (e.g., varying IC₅₀ values across studies) may stem from conformational flexibility. Solutions include:
- Crystallographic analysis : Compare X-ray structures of the compound bound to different targets (e.g., GlyT1 vs. IAPs) to identify binding mode variations .
- Molecular dynamics simulations : Model interactions with targets like kinase domains to explain selectivity differences .
Q. What strategies improve selectivity for specific biological targets (e.g., GlyT1 over hERG channels)?
- Structural modifications : Introduce bulky substituents on the pyridine ring to reduce off-target binding to hERG.
- Pharmacophore modeling : Use software like Schrödinger to align compound features with GlyT1 active sites while avoiding hERG lipophilic pockets .
- In vitro safety profiling : Patch-clamp assays to directly assess hERG inhibition .
Q. How can metabolic stability be enhanced for in vivo applications?
- Prodrug approaches : Mask polar groups (e.g., ethanone) with ester linkages to improve bioavailability.
- Deuterium incorporation : Replace hydrogen atoms in metabolically labile positions (e.g., piperazine-CH₂) to slow oxidative degradation .
- In vitro microsomal assays : Use liver microsomes to identify metabolic hotspots and guide structural tweaks .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Crystallographic Refinement : Employ SHELXL’s TWIN/BASF commands to address twinning in low-symmetry crystals .
- SAR Studies : Synthesize analogs with halogen substitutions (e.g., replacing Cl with F) to map electronic effects on activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
